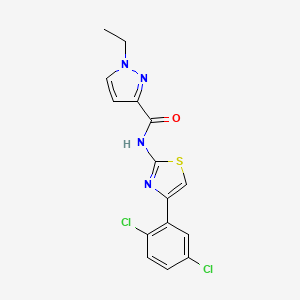
3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features a trifluoromethyl group, a chloro-substituted phenyl ring, and a hydroxyl group, making it a versatile molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one typically involves multiple steps, starting with the preparation of the core chromen-4-one structure. Key steps include:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors, such as salicylaldehyde derivatives.
Introduction of the Trifluoromethyl Group: This is often done using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Chloro-3-methylphenyl Group: This involves a substitution reaction where the phenol derivative is reacted with chloro-3-methylphenol under specific conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize waste and improve yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the hydroxyl group.
Reduction: Reduction reactions can target the trifluoromethyl group, although this is less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reduction reactions may use lithium aluminum hydride or other strong reducing agents.
Substitution: Substitution reactions typically use halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives of the chromen-4-one core.
Reduction Products: Reduced forms of the trifluoromethyl group.
Substitution Products: Chloro-substituted phenyl derivatives.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
4-Chloro-3-methylphenol: A simpler phenolic compound without the chromen-4-one core.
2-(Trifluoromethyl)chromen-4-one: A chromen-4-one derivative without the chloro-3-methylphenyl group.
7-Hydroxy-2-(trifluoromethyl)chromen-4-one: A chromen-4-one derivative without the chloro-3-methylphenyl group.
Uniqueness: 3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
3-(4-chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3O4/c1-8-6-10(3-5-12(8)18)24-15-14(23)11-4-2-9(22)7-13(11)25-16(15)17(19,20)21/h2-7,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVHGNFEWBJZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2940550.png)
![N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2940552.png)
![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/new.no-structure.jpg)

![4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine](/img/structure/B2940555.png)

![4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile](/img/structure/B2940559.png)
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2940563.png)
![N-[7-[(2-Chloroacetyl)amino]-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B2940565.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2940566.png)


